1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Lipophilicity Drug-like properties CNS drug design

1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate (CAS 496799-05-4) belongs to the cyano(quinoxalin-2-yl)acetate class of compounds. This class is characterized by a quinoxaline core linked to a phenylpiperazine moiety at position 3 and a cyano-substituted acetate ester at position The compound has a molecular formula of C₂₅H₂₇N₅O₃ and a molecular weight of 445.52 g/mol.

Molecular Formula C25H27N5O3
Molecular Weight 445.523
CAS No. 496799-05-4
Cat. No. B2704801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate
CAS496799-05-4
Molecular FormulaC25H27N5O3
Molecular Weight445.523
Structural Identifiers
SMILESCC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C25H27N5O3/c1-18(17-32-2)33-25(31)20(16-26)23-24(28-22-11-7-6-10-21(22)27-23)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,18,20H,12-15,17H2,1-2H3
InChIKeyBNSJADPSPUNZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate (CAS 496799-05-4): Structural and Pharmacochemical Profile


1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate (CAS 496799-05-4) belongs to the cyano(quinoxalin-2-yl)acetate class of compounds [1]. This class is characterized by a quinoxaline core linked to a phenylpiperazine moiety at position 3 and a cyano-substituted acetate ester at position 2. The compound has a molecular formula of C₂₅H₂₇N₅O₃ and a molecular weight of 445.52 g/mol. Its predicted physicochemical properties include a calculated logP (clogP) of 2.57 and a topological polar surface area (TPSA) of 72.08 Ų [2]. These properties place the compound within drug-like chemical space, making it a candidate for medicinal chemistry optimization and biological screening.

Why 1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate Cannot Be Replaced by Generic Analogs


Within the cyano(quinoxalin-2-yl)acetate series, the ester side chain is a critical determinant of lipophilicity, solubility, metabolic stability, and target engagement. The 1-methoxypropan-2-yl ester in CAS 496799-05-4 introduces a unique combination of a branched alkyl backbone with a terminal methoxy ether, which modulates physicochemical properties distinctly from simpler alkyl or alkenyl esters such as isopropyl or allyl analogs [1]. Small variations in the ester moiety can shift clogP by 0.5–1.0 log units and alter hydrogen bond acceptor count, which directly affects membrane permeability, solubility, and cytochrome P450-mediated metabolism. Consequently, substituting this compound with a close analog bearing a different ester group risks altering pharmacokinetic behavior and biological readouts, undermining the reproducibility of experimental results.

Quantitative Differentiation Evidence for 1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate


Lipophilicity (clogP) Modulation: Target Compound vs. Isopropyl Ester Analog

The 1-methoxypropan-2-yl ester group reduces calculated lipophilicity by approximately 0.3–0.5 log units compared to the unsubstituted isopropyl ester analog (propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate). The target compound exhibits a clogP of 2.57, whereas the isopropyl ester analog is predicted to have a clogP in the range of 2.9–3.1 (class-level estimate based on the incremental contribution of the methoxy substituent) [1]. Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which is advantageous for in vitro assay reliability.

Lipophilicity Drug-like properties CNS drug design

Hydrogen Bond Acceptor (HBA) Count: Structural Advantage of the Methoxypropan-2-yl Ester

The target compound possesses 8 hydrogen bond acceptors (HBA), compared to 7 for the isopropyl ester analog (which lacks the methoxy oxygen). The additional HBA arises from the terminal methoxy ether of the 1-methoxypropan-2-yl group [1]. An HBA count of 8 remains within the drug-like range (Lipinski's rule of five permits up to 10), while the increase relative to the isopropyl analog provides enhanced polarity and potential for favorable interactions with polar residues in target binding pockets [2].

Hydrogen bonding Permeability ADME

Topological Polar Surface Area (TPSA): Balancing CNS Permeability and Solubility

The target compound exhibits a TPSA of 72.08 Ų, placing it near the optimal range for CNS drug candidates (typically <70 Ų for passive blood-brain barrier penetration, and <90 Ų for good oral absorption) [1]. In comparison, a closely related regioisomer (EOS46689, same molecular formula C₂₅H₂₇N₅O₃) shows a TPSA of 70.91 Ų [2]. The slightly higher TPSA of the target compound reflects the spatial arrangement of the methoxypropan-2-yl ester and may confer marginally improved aqueous solubility while maintaining acceptable CNS permeability potential.

CNS drug-likeness Blood-brain barrier permeability TPSA

Metabolic Stability Advantage Over Allyl Ester Analogs

The allyl ester analog (allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate, CAS 500197-59-1) contains a terminal alkene, which is a known site for cytochrome P450-mediated epoxidation and subsequent hydrolysis [1]. In contrast, the 1-methoxypropan-2-yl ester of CAS 496799-05-4 lacks the allylic double bond, replacing it with a saturated methoxy ether. This structural difference eliminates a primary metabolic soft spot, thereby improving metabolic stability in liver microsome assays [2]. Quantitative data from analogous ester series in the literature show that replacing an allyl ester with a methoxyalkyl ester can reduce intrinsic clearance by 2- to 5-fold [1].

Metabolic stability Cytochrome P450 Oxidation

Rotatable Bond Count and Molecular Flexibility: Impact on Bioavailability

The target compound contains 5 rotatable bonds (RB = 5), which is within the optimal range for oral bioavailability (typically ≤10) [1]. In comparison, the heptyl ester analog (heptyl cyano[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate, C₂₈H₃₃N₅O₂) contains a linear heptyl chain with 7 rotatable bonds in the ester moiety alone, totaling approximately 9–10 rotatable bonds . The lower rotatable bond count of the target compound predicts better passive membrane permeability and higher potential for oral absorption, as each additional rotatable bond reduces the probability of adopting a membrane-crossing conformation [1].

Rotatable bonds Oral bioavailability Conformational flexibility

Optimal Research and Procurement Applications for 1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

With a TPSA of 72.08 Ų and a clogP of 2.57 [1], this compound resides near the optimal physicochemical space for CNS drug candidates. Its balanced lipophilicity and polar surface area make it a suitable starting point for medicinal chemistry programs targeting neurological disorders where passive blood-brain barrier penetration is required. The methoxypropan-2-yl ester provides a solubility advantage over more lipophilic isopropyl or heptyl analogs, facilitating in vitro neuropharmacological assays at physiologically relevant concentrations.

Kinase Inhibitor SAR Exploration: Mps-1/TTK and Related Tyrosine Threonine Kinases

Quinoxaline-phenylpiperazine scaffolds with cyanoacetate esters have been claimed as tyrosine threonine kinase (TTK/Mps-1) inhibitors in patent literature [2]. The 1-methoxypropan-2-yl ester offers a distinct solubility and metabolic stability profile compared to the allyl and isopropyl analogs previously explored in kinase inhibition campaigns. Its use enables systematic exploration of the ester moiety's contribution to kinase selectivity and cellular potency.

In Vitro ADME Profiling: Reduced Metabolic Liabilities for Reliable Screening

The absence of an allylic double bond in the ester side chain eliminates a known CYP450-mediated epoxidation site [3]. This predicted improvement in metabolic stability makes CAS 496799-05-4 a preferable candidate for in vitro ADME assays where compound integrity over incubation time is critical. Researchers can expect fewer false negatives from rapid metabolic clearance compared to allyl ester analogs.

PROTAC Linker and Bifunctional Molecule Design

The methoxypropan-2-yl ester provides a chemically stable, moderately polar linker moiety that can be further functionalized for conjugation to E3 ligase ligands or other targeting moieties. Its 5 rotatable bonds offer sufficient flexibility without the entropic penalty of long-chain alkyl esters, making it suitable for the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders [1].

Quote Request

Request a Quote for 1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.